molecular formula C11H18N2O3 B1505096 Tert-butyl 4-isocyanatopiperidine-1-carboxylate CAS No. 320581-97-3

Tert-butyl 4-isocyanatopiperidine-1-carboxylate

Cat. No. B1505096
CAS RN: 320581-97-3
M. Wt: 226.27 g/mol
InChI Key: FTILVURMLRFBRO-UHFFFAOYSA-N
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Description

Tert-butyl 4-isocyanatopiperidine-1-carboxylate (TBIPC) is a chemical compound that has recently gained attention in a wide range of fields, including materials science, pharmacology, and biochemistry. It has a molecular weight of 226.28 .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-isocyanatopiperidine-1-carboxylate is C11H18N2O3 . The InChI code for this compound is 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-9(5-7-13)12-8-14/h9H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-isocyanatopiperidine-1-carboxylate is a powder . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

Boc-Protected Amines Synthesis

Tert-butyl 4-isocyanatopiperidine-1-carboxylate is employed in the synthesis of Boc-protected amines through a mild and efficient one-pot Curtius rearrangement. This reaction involves the formation of an acyl azide intermediate from a carboxylic acid, which then undergoes rearrangement and trapping of the isocyanate derivative to yield tert-butyl carbamate. This method is compatible with various substrates, providing a pathway to protected amino acids (Lebel & Leogane, 2005).

Piperidine Derivatives Fusion with Oxygen Heterocycles

The compound serves as a precursor in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. The reaction process leads to N-Boc piperidine derivatives, which are important intermediates for further chemical transformations (Moskalenko & Boev, 2014).

Substituted tert-Butyl Piperidine Carboxylate Synthesis

It is used in the stereoselective synthesis of substituted tert-butyl piperidine carboxylates. The process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate derivatives with L-selectride, leading to high yields of cis isomers. These compounds are valuable synthons for the preparation of diverse piperidine derivatives (Boev et al., 2015).

Metal-Organic Frameworks Modification

The compound is utilized in postsynthetic modification of metal-organic frameworks (MOFs). This approach allows the introduction of a wide range of functional groups into the MOF structure, including amines, carboxylic acids, and chiral groups, thereby enhancing the chemical complexity and potential applications of MOFs (Garibay et al., 2009).

Anticorrosive Behavior Studies

Tert-butyl 4-isocyanatopiperidine-1-carboxylate derivatives have been investigated for their anticorrosive properties on carbon steel in acidic environments. These studies are crucial for understanding the mechanisms of corrosion inhibition and developing more effective anticorrosive agents (Praveen et al., 2021).

Safety and Hazards

The compound is classified under GHS07 and GHS08 hazard pictograms . The hazard statements include H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4-isocyanatopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-9(5-7-13)12-8-14/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTILVURMLRFBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700590
Record name tert-Butyl 4-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-isocyanatopiperidine-1-carboxylate

CAS RN

320581-97-3
Record name tert-Butyl 4-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-isocyanatopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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